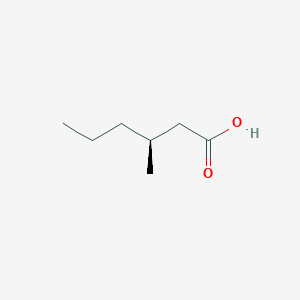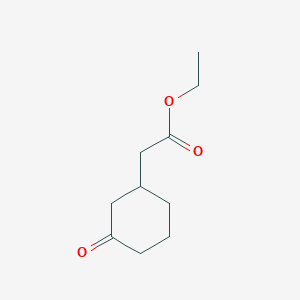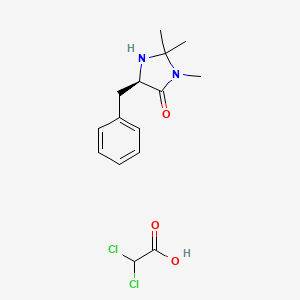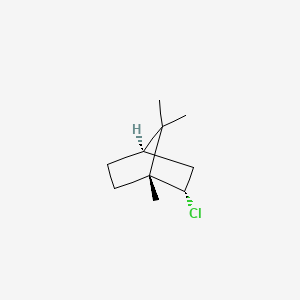
ボルニルクロリド, (+)-
説明
Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a chemical compound with the formula C10H17Cl . It is also referred to by other names such as Turpentine camphor, 2-Chlorocamphane, and Terpene hydrochloride . The molecular weight of Bornyl chloride is 172.695 .
Synthesis Analysis
Bornyl chloride can be synthesized from α-pinene . The synthesis involves a series of transformations, including the treatment of bornyl chloride with a base to eliminate HCl . Bornyl chloride eliminates HCl very slowly but in the reaction mixture, it exists in equilibrium with isobornyl chloride and 3-chloro-2,2,3-trimethylbicyclo[2.2.1]heptane (camphene hydrochloride) .Molecular Structure Analysis
The molecular structure of Bornyl chloride is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Bornyl chloride is involved in several chemical reactions. For instance, it can react with bases to form camphene . This reaction is part of the synthetic transformations from α-pinene to camphene .Physical and Chemical Properties Analysis
Bornyl chloride has a molar mass of 172.696 . The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data for Bornyl chloride . These include properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density .科学的研究の応用
作用機序
Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane , is a chemical compound with a molecular weight of 172.695
Target of Action
It is known that bornyl chloride is a derivative of borneol , a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid . Borneol has been used in Traditional Chinese Medicine for more than 1000 years and has been incorporated predominantly as an adjuvant in the traditional Chinese formulations of centrally acting drugs to improve drug delivery to the brain .
Mode of Action
Borneol, from which bornyl chloride is derived, is known to alter cell membrane lipid structures and modulate multiple atp binding cassette transporters as well as tight junction proteins . These alterations in membrane properties may enhance the permeability of drugs across various physiological barriers .
Biochemical Pathways
Borneol, its parent compound, is known to affect various metabolic routes, including reduction, oxidation, hydrolysis, glucuronidation, sulfation, o-methylation, and glycine . Glucuronidation, sulfation, O-methylation, and reduction are the main metabolic pathways of Borneol .
Pharmacokinetics
A study on bornyl caffeate, a derivative of borneol, showed that it follows a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) of Bornyl caffeate were 0.53 h and 409.33 ng/mL, respectively . The compound displayed an increased half-life of elimination (T1/2β), area under the concentration time curve from 0 to t (AUC0–t), and area under the concentration time curve from 0 to ∞ (AUC0–∞), a decreased half-life of absorption (T1/2α), and an identical Cmax .
Result of Action
Borneol, its parent compound, is known to enhance the permeability of drugs across various physiological barriers, potentially leading to improved therapeutic effects .
生化学分析
Biochemical Properties
Bornyl chloride, (+)-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to undergo hydroxylation by specific microbial cultures, such as Fusarium culmorum, which hydroxylates bornyl chloride at the C(5) position . This interaction highlights its role in microbial metabolism and its potential use in biotransformation processes.
Cellular Effects
Bornyl chloride, (+)-, affects various cellular processes and functions. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, bornyl chloride can modulate the activity of chloride channels and transporters, impacting cellular ion homeostasis and membrane potential . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making bornyl chloride a compound of interest in cellular physiology studies.
Molecular Mechanism
The molecular mechanism of bornyl chloride, (+)-, involves its interaction with biomolecules at the molecular level. It can act as a ligand for specific receptors or enzymes, leading to enzyme inhibition or activation. One notable mechanism is the Wagner-Meerwein rearrangement, where bornyl chloride undergoes a carbocation rearrangement to form more stable products . This rearrangement is catalyzed by acids or bases and is crucial for understanding the compound’s reactivity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bornyl chloride, (+)-, can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH. Studies have shown that bornyl chloride can degrade into other products over time, affecting its long-term impact on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of bornyl chloride, (+)-, vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antimicrobial properties. At high doses, bornyl chloride can exhibit toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Bornyl chloride, (+)-, is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of bornyl chloride, (+)-, within cells and tissues are mediated by specific transporters and binding proteins. Chloride channels and transporters play a significant role in its cellular uptake and distribution . These transport mechanisms can influence the compound’s localization, accumulation, and overall bioactivity.
Subcellular Localization
Bornyl chloride, (+)-, exhibits specific subcellular localization, which can affect its activity and function. It may localize to particular cellular compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with targeting signals . This localization is crucial for understanding the compound’s mode of action and potential therapeutic applications.
特性
IUPAC Name |
(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAOMJCZBZKPV-WEDXCCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861948 | |
| Record name | 2-endo-Bornyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464-41-5, 30462-53-4 | |
| Record name | Bornyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bornyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bornyl chloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-endo-Bornyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-2-chlorobornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORNYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXL3Y7EPZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORNYL CHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



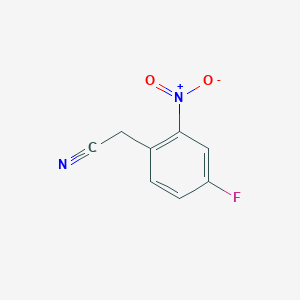
![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)
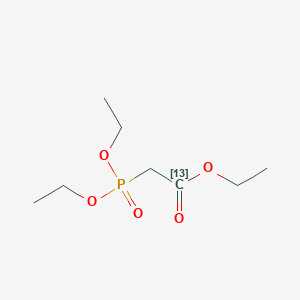
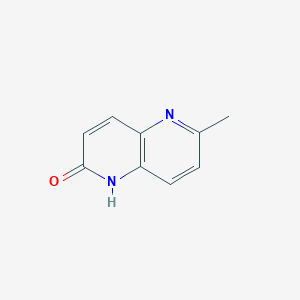
![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)
